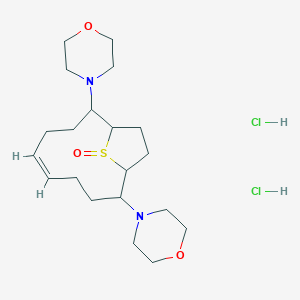
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate, also known as E-3810, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate involves the inhibition of a protein called focal adhesion kinase (FAK). FAK is involved in various cellular processes, including cell migration, proliferation, and survival. Inhibition of FAK by Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate leads to the inhibition of these cellular processes, ultimately resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. Additionally, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. In terms of its anti-inflammatory effects, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate has been shown to reduce the production of inflammatory cytokines and chemokines, ultimately reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate in lab experiments is its specificity towards FAK inhibition. Unlike other FAK inhibitors, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate does not inhibit other kinases, making it a more specific inhibitor. However, one of the limitations of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate is its low solubility, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate. One potential direction is the development of more soluble derivatives of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate, which would make it easier to work with in lab experiments. Additionally, further studies are needed to explore the potential therapeutic applications of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate in other diseases, such as cardiovascular disease and neurological disorders. Finally, the combination of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate with other drugs or therapies could be explored to enhance its therapeutic efficacy.
In conclusion, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate is a chemical compound that has shown promising potential in scientific research for its therapeutic applications in cancer and inflammatory diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate in disease treatment.
Synthesemethoden
The synthesis of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate involves several steps, including the reaction of 4-methylphenylamine with ethyl acetoacetate, followed by the reaction of the resulting compound with pyridine-4-amine. The final product is obtained through the reaction of the intermediate compound with ethyl chloroformate. The purity of the compound is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
172753-09-2 |
|---|---|
Produktname |
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(4-pyridinylamino)-2-propenoate |
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-4-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)16(12-20-14-8-10-19-11-9-14)17(22)21-15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b16-12+ |
InChI-Schlüssel |
XZFCQLUYDJCJDR-FOWTUZBSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/NC1=CC=NC=C1)/C(=O)NC2=CC=C(C=C2)C |
SMILES |
CCOC(=O)C(=CNC1=CC=NC=C1)C(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC=NC=C1)C(=O)NC2=CC=C(C=C2)C |
Synonyme |
ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-4-ylamino)prop-2-en oate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)



![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)